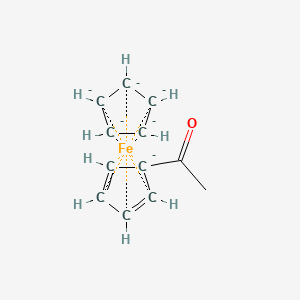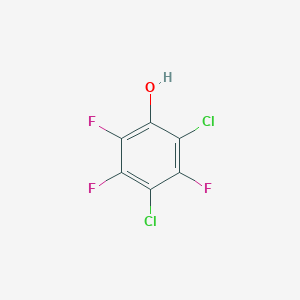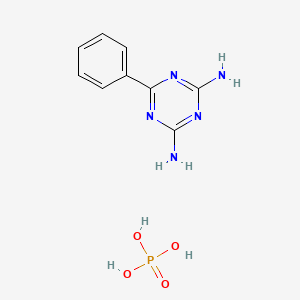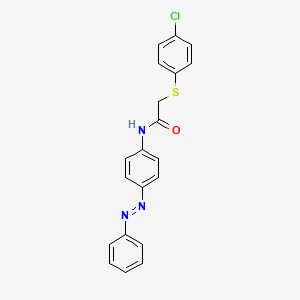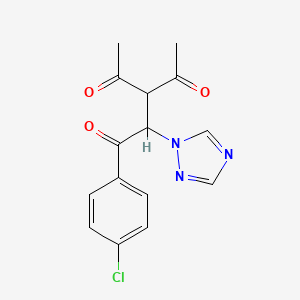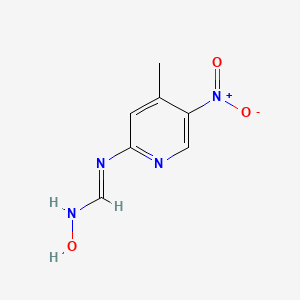
(E)-N-Hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyridine ring substituted with a methyl and nitro group, and a formimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide typically involves the reaction of 4-methyl-5-nitropyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- (E)-N,N-Dimethyl-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide
- (4-Methyl-5-nitropyridin-2-yl)methanol
Uniqueness
(E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide is unique due to its hydroxylamine-derived formimidamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C7H8N4O3 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)methanimidamide |
InChI |
InChI=1S/C7H8N4O3/c1-5-2-7(9-4-10-12)8-3-6(5)11(13)14/h2-4,12H,1H3,(H,8,9,10) |
InChI Key |
UOAFDSSVMZBUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N=CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



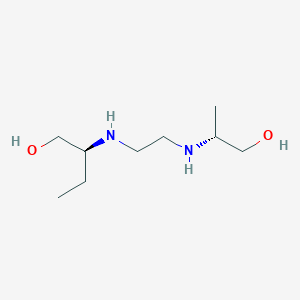
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)
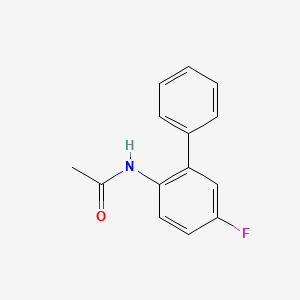
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
